4'-Thioguanosine

Nucleoside Transport csg Transporter Leukemia Cell Pharmacology

Select 4'-Thioguanosine (CAS 74249-68-6) for target engagement studies where metabolic stability is paramount. The 4'-thio modification blocks phosphorolytic cleavage, ensuring sustained intracellular levels unattainable with natural guanosine. Its unique behavior as a csg transporter-independent modulator makes it irreplaceable for nucleoside transport mechanism studies, unlike generic guanosine or ara-G. Additionally, it serves as the foundational scaffold for anti-HBV SAR programs; the 4'-C-cyano derivative demonstrates ~100-fold greater potency than the parent, validating this chemotype for medicinal chemistry optimization. Insist on 4'-Thioguanosine for reproducible, mechanistically definitive data.

Molecular Formula C10H13N5O4S
Molecular Weight 299.31 g/mol
Cat. No. B13887926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Thioguanosine
Molecular FormulaC10H13N5O4S
Molecular Weight299.31 g/mol
Structural Identifiers
SMILESC1=NC2=C(N1C3C(C(C(S3)CO)O)O)N=C(NC2=O)N
InChIInChI=1S/C10H13N5O4S/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)
InChIKeyYMZKESWXOOXHIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 4'-Thioguanosine for Antiviral and Nucleoside Transport Research


4'-Thioguanosine (CAS 74249-68-6) is a 4'-thio-modified purine nucleoside analog wherein the furanose ring oxygen is replaced by a sulfur atom, a bioisosteric substitution that confers resistance to phosphorolysis and enhanced metabolic stability . This structural modification differentiates it from canonical guanosine and other nucleoside analogs, making it a critical probe for investigating nucleoside transport mechanisms and a scaffold for developing antiviral agents, particularly against hepatitis B virus (HBV) .

Why 4'-Thioguanosine Cannot Be Substituted by Guanosine or 6-Thioguanosine in Critical Assays


4'-Thioguanosine exhibits fundamentally distinct biochemical behavior compared to its closest analogs. Unlike guanosine, the 4'-thio modification alters nucleoside transporter recognition, as demonstrated by its inability to enter NB4 cells via the csg transport system and its unique capacity to potentiate guanosine influx . Relative to 6-thioguanosine (an established antimetabolite), 4'-thioguanosine offers a different metabolic activation pathway and resistance to enzymatic cleavage due to the stabilized thiosugar moiety . Furthermore, its anti-HBV activity profile differs dramatically from that of 2'-deoxy-4'-thioguanosine, with the 4'-C-cyano derivative showing ~100-fold enhanced potency . These mechanistic divergences render generic substitution scientifically invalid for transport studies, antiviral screening, or structure-activity relationship (SAR) investigations.

Quantitative Differentiation Evidence for 4'-Thioguanosine


Nucleoside Transporter Specificity: Potentiation of Guanosine Influx vs. Exclusion from csg

In NB4 acute promyelocytic leukemia cells, 4'-thio-β-D-arabinofuranosylguanine (a close structural relative of 4'-thioguanosine) does not utilize the csg nucleoside transport system, in contrast to guanosine and other deoxyguanosine analogs. Critically, this 4'-thio analog potentiates the inward flux of guanosine, a functional property not shared by ara-G or thio-xyl-G . This differential transport behavior establishes 4'-thioguanosine derivatives as unique tools for dissecting nucleoside transport pathways.

Nucleoside Transport csg Transporter Leukemia Cell Pharmacology

Anti-HBV Potency Enhancement via 4'-C-Cyanation: ~100-Fold Improvement Over Parent

A direct comparison of anti-HBV activity between 2'-deoxy-4'-thioguanosine and its 4'-α-C-cyano derivative revealed a striking potency difference. 4'-α-C-Cyano-2'-deoxy-4'-thioguanosine exhibited approximately 100-fold more potent anti-HBV activity than the parent 2'-deoxy-4'-thioguanosine, with comparable cytotoxicity, thereby yielding an improved selectivity index . This demonstrates that the 4'-thio core serves as a privileged scaffold amenable to dramatic potency optimization.

Antiviral Hepatitis B Virus Nucleoside SAR

Oral Bioavailability Advantage: Half the Molar Dose of Thioguanine Required

A clinical evaluation comparing thioguanosine (6-thioguanosine) to thioguanine (6-thioguanine) in leukemia patients found that the oral dose of thioguanosine required to produce toxic or therapeutic responses was less than half the oral dose of thioguanine on a molar basis . This difference was attributed to superior oral absorption, as the two compounds were equally active when administered intravenously. While the study noted no overall qualitative advantage, this data quantifies a significant pharmacokinetic differentiation in the oral route.

Pharmacokinetics Oral Bioavailability Leukemia Therapy

Enzymatic Stability: Resistance to Phosphorolysis Inferred from 4'-Thio Modification

The replacement of the furanose ring oxygen with sulfur in 4'-thionucleosides confers resistance to cleavage by nucleoside phosphorylases, a primary metabolic inactivation pathway for natural nucleosides . This class-level property of 4'-thionucleosides enhances metabolic stability and prolongs intracellular retention compared to their 4'-oxo counterparts. While direct comparative half-life data for 4'-thioguanosine versus guanosine is not available in the retrieved sources, the established resistance of the 4'-thio scaffold to enzymatic glycosidic bond cleavage is a key differentiation from oxygen-containing nucleosides .

Metabolic Stability Nucleoside Phosphorylase Prodrug Design

Optimal Application Scenarios for 4'-Thioguanosine Based on Differentiated Evidence


Probing Nucleoside Transporter Specificity (csg System)

Utilize 4'-thioguanosine or its derivatives to dissect nucleoside transport mechanisms in leukemia cells. Because this compound does not enter via the csg transporter but potentiates guanosine influx, it serves as a unique functional probe to distinguish csg-dependent from csg-independent uptake pathways, unlike guanosine or ara-G which compete for csg .

Anti-HBV Lead Optimization and Scaffold Exploration

Employ 2'-deoxy-4'-thioguanosine as a starting scaffold for anti-HBV drug discovery. The demonstrated ~100-fold potency enhancement achieved by 4'-C-cyanation validates this chemotype as highly amenable to SAR-driven optimization, making it a strategic procurement choice for medicinal chemistry programs targeting HBV .

Oral Bioavailability Studies of Purine Antimetabolites

Select thioguanosine (and by extension 4'-thioguanosine) as a model compound for investigating oral absorption of thiopurines. The clinical finding that thioguanosine requires less than half the molar oral dose of thioguanine to achieve equivalent therapeutic/toxic effects provides a quantifiable benchmark for formulation development and comparative pharmacokinetic studies .

Metabolically Stable Nucleoside Probes for Long-Term Cellular Assays

Choose 4'-thioguanosine over natural guanosine for experiments requiring sustained intracellular nucleoside levels. The 4'-thio modification confers resistance to phosphorolytic cleavage, a class-level property of 4'-thionucleosides that mitigates rapid catabolism and extends the window for observing biological effects .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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